molecular formula C10H11N B1617634 1,3-Dimethylindole CAS No. 875-30-9

1,3-Dimethylindole

Cat. No. B1617634
CAS RN: 875-30-9
M. Wt: 145.2 g/mol
InChI Key: NAPPMSNSLWACIV-UHFFFAOYSA-N
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Description

1,3-Dimethylindole, also known as indole-3-methanol, is an organic compound that is found in a variety of plants, fungi, and bacteria. It is a common intermediate in the biosynthesis of many natural products such as vitamins and hormones. This compound has been studied extensively for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

  • One-Pot, Three-Component Fischer Indolisation

    • Field : Organic Chemistry
    • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : This process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Alkaloid Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids .
    • Methods : The specific methods of application or experimental procedures would depend on the specific alkaloid being synthesized. Generally, these compounds are synthesized in the lab and then tested for their biological activity .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. They play a main role in cell biology and have attracted increasing attention in recent years due to their potential therapeutic effects .

properties

IUPAC Name

1,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPMSNSLWACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236360
Record name 1,3-Dimethylindole
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylindole

CAS RN

875-30-9
Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-dimethylindole
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Record name 1,3-DIMETHYLINDOLE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methylindole (15.0 g, 114 mmole) in dry DMF (200 mL) was added NaH (60% dispersion in oil, 5.0 g, 125 mmole) in portions. Gas evolution was observed. The mixture was stirred for 30 min, then iodomethane (8 mL, 129 mmole) was added in one portion. The reaction became exothermic and was cooled in an ice bath. After 16 hr at RT, the reaction was concentrated under vacuum and the residue was taken up in ethyl acetate. The solution was washed with H2O then with brine, dried (MgSO4), and concentrated to dryness. Purification by short path distillation under vacuum (bp 88-92° C., 0.5 mmHg) gave the title compound (16.10 g, 97%) as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=7.9 Hz, 1 H), 7.35 (d, J=8.2 Hz, 1 H), 7.13 (t, 1 H), 7.06 (s, 1 H), 7.00 (t, 1 H), 3.71 (s, 3 H), 2.24 (s, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

Sodium hydride (600 mg, 16.6 mmol) was added to a solution of 3-methylindole (2 g, 15.2 mmol) in DMF (10 mL). The mixture was stirred for 30 min and iodomethane was added in one portion. The mixture was cooled in an icebath and left to warm to rt overnight. The mixture was evaporated and the residue dissolved in ethyl acetate. The solution was washed with water and brine, dried over magnesium sulfate and evaporated. The crude reaction was chromatographed over silica gel eluting with hexane and ethyl acetate/hexane (20 and 50%) to afford the title compound (1.3 g, 59%). 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=8 Hz, 1H), 7.34 (d, J=8 Hz, 1H), 7.12 (t, J=7.8 Hz, 1H), 7.06 (s, 1H), 7.00 (t, J=7.6 Hz, 1H), 3.70 (s, 3H), 2.23 (s, 3H)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
490
Citations
B Robinson, GF Smith - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
THE acid-catalysed reaction of 1, 3-dimethylindole with 3-methylcyclohex-2-enone and with mesityl oxide was found by Sir Robert Robinson and his co-workers172 to lead to crystalline …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
R Robinson, JE Saxton - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… The diketones named in the title couple with 1 : 3-dimethylindole in the P-position, and the … Hence it was decided to exclude this possibility by the use of 1 : 3-dimethylindole. …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
WE Noland, C Reich - The Journal of Organic Chemistry, 1967 - ACS Publications
35% j ch3 the 3-methanol instead of the 3-methyl derivative is consistent with the generalization of Leete4 that in-dole-3-methanol derivatives having an N-alkyl sub-stituent (in contrast …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
M Soleymani - Structural Chemistry, 2019 - Springer
The [4+2] cycloaddition reaction of 1,3-dimethylindole and ortho-quinone methide (obtained from tautomerization of 2,6-dimethylquinone under basic conditions), experimentally studied …
T Montoro, M Chabbert, J Tyrzyk, H Lami - The Journal of chemical …, 1988 - pubs.aip.org
Subnanosecond‐time‐resolved fluorescence spectra of 1‐methylindole and 2,3‐dimethylindole in n‐butanol were recorded at temperatures of 118–293 K in order to elucidate the …
Number of citations: 15 pubs.aip.org
CW Jefford, D Jaggi, J Boukouvalas… - Helvetica chimica …, 1984 - Wiley Online Library
The dye‐sensitized photo‐oxygenation of 1,3‐dimethylindole in the presence of aldehydes initially generates a zwitterionic peroxide which condenses with the carbonyl function to give …
LS Konstantinova, KA Lysov, SA Amelichev… - Tetrahedron, 2009 - Elsevier
Treatment of N-substituted 2-methyl-1H-indoles 1 with S 2 Cl 2 and DABCO in chloroform gave the corresponding [1,2]dithiolo[4,3-b]indole-3(4H)-thiones 5 by the addition of …
C Avendaño, C De Diego… - Bulletin des Sociétés …, 1989 - Wiley Online Library
1,3â•’Dimethylindole: NMR Spectroscopy and Reactivity Towards Ethyl Carbonate in the Presence of Buthyl Lithium Page 1 Bull. SOC. Chim. Belg. vol. 98 / no I / 1989 0037-9646 …
PD Davis, DC Neckers, JR Blount - The Journal of Organic …, 1980 - ACS Publications
Photocycloaddition of dimethyl acetylenedicarboxylate to 1,3-dimethylindole Page 1 462 J. Org. Chem. 462-471 C02CH3), 6.3-7.55 (m, 4, aromatic); mass spectrum, m/e 313 (M+, 5) …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
AS Bailey, R Scattergood, WA Warr - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Toluene-p-sulphonyl azide reacts with 2,3-dimethylindole forming a 3-p-tolylsulphonylamino-3H-indole, with 1,2,3-trimethylindole to form 1,3-dimethyl-3-p-tolylsulphonylamino-2-p-…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

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